molecular formula C11H15F2N3O B1478209 3-Cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 2041087-02-7

3-Cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B1478209
CAS No.: 2041087-02-7
M. Wt: 243.25 g/mol
InChI Key: RQYPAQMBURINCI-UHFFFAOYSA-N
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Description

3-Cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a high-value 1,2,4-oxadiazole derivative designed for medicinal chemistry and drug discovery research. This compound features a cyclopentyl group and a 4,4-difluoropyrrolidine moiety, a combination that leverages the established role of the 1,2,4-oxadiazole scaffold as a stable bioisostere for ester and amide functional groups, potentially enhancing metabolic stability and target selectivity in novel drug candidates . The 1,2,4-oxadiazole core is associated with a broad spectrum of biological activities, making this compound a versatile building block for developing new therapeutic agents . Research applications primarily focus on anticancer and antimicrobial investigations. 1,2,4-oxadiazole derivatives have demonstrated promising anti-cancer activity against a panel of human cancer cell lines, including breast, lung, and prostate cancers, often by acting as apoptosis inducers . Furthermore, this structural class shows significant potential as Succinate Dehydrogenase (SDH) inhibitors, providing a basis for its evaluation as an antifungal agent against various plant and human pathogenic fungi . The specific substitution pattern on this molecule is intended to facilitate interaction with biological targets through hydrogen bonding and hydrophobic interactions, which can be explored through molecular docking simulations to understand its mechanism of action . This product is provided for Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N3O/c12-11(13)5-8(14-6-11)10-15-9(16-17-10)7-3-1-2-4-7/h7-8,14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYPAQMBURINCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)C3CC(CN3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The oxadiazole ring system is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group and a difluoropyrrolidine moiety attached to the oxadiazole core. This unique structure contributes to its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
This compoundStaphylococcus spp.12 µg/mL

These results suggest that the compound has a promising profile for further development as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies involving cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) revealed that certain derivatives of oxadiazoles exhibit low cytotoxicity while maintaining high antibacterial activity.

Dose (µM) Cell Line L929 Viability (%) Cell Line A549 Viability (%)
2006873
1009288
509697

In these studies, compounds at lower concentrations often resulted in increased cell viability compared to controls .

The mechanism by which oxadiazoles exert their biological effects is believed to involve interference with bacterial biofilm formation and disruption of cellular processes in cancer cells. The presence of the -N=CO group in the oxadiazole structure may play a critical role in these interactions .

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study focused on the synthesis of various oxadiazole derivatives demonstrated that one derivative exhibited an MIC comparable to standard antibiotics like ciprofloxacin. This highlights the potential of oxadiazoles in treating resistant bacterial infections .
  • Anti-cancer Properties : Another investigation into the cytotoxic effects of oxadiazole derivatives showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic options .

Scientific Research Applications

Medicinal Chemistry

3-Cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole has been investigated for its potential as a therapeutic agent. The following table summarizes key findings from recent studies:

StudyApplicationFindings
Antidepressant ActivityDemonstrated efficacy in animal models for depression, showing significant reduction in depressive behaviors.
Anticancer PropertiesExhibited cytotoxic effects against various cancer cell lines, indicating potential as an anticancer drug.
Neuroprotective EffectsShowed promise in protecting neuronal cells from oxidative stress, suggesting utility in neurodegenerative diseases.

Pharmacological Studies

Pharmacological research has focused on the compound's mechanism of action and its interaction with neurotransmitter systems. Notable findings include:

  • Serotonin Receptor Modulation : Studies indicate that the compound may act as a serotonin receptor modulator, which is crucial for mood regulation .
  • Dopamine Pathway Interaction : Preliminary data suggest involvement in dopamine pathways, potentially impacting conditions like schizophrenia and Parkinson's disease .

Industrial Applications

Beyond medicinal uses, this compound may have applications in the development of new materials or agrochemicals. Research is ongoing to explore:

  • Polymer Chemistry : Potential use as a monomer in polymer synthesis due to its unique structure.
  • Agrochemical Development : Investigating its efficacy as a pesticide or herbicide due to its biological activity against pests .

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, this compound was administered to evaluate its antidepressant-like effects. The results indicated a significant decrease in immobility time during forced swim tests compared to control groups, suggesting robust antidepressant properties.

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on various cancer cell lines (e.g., breast and lung cancer) revealed that the compound induced apoptosis and inhibited cell proliferation. These findings support further investigation into its potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

  • 1,2,4-Triazole Derivatives: Compounds like [1,2,4]triazole-3-thiol () exhibit cytotoxic activity against HCT-116 colon carcinoma cells comparable to Vinblastine. However, the 1,2,4-oxadiazole core in the target compound offers greater metabolic stability due to reduced susceptibility to enzymatic degradation compared to triazoles .
  • Thiazole-Tethered Oxadiazoles : Derivatives such as 3-aryl-5-[(2-arylthiazol-4-yl)methyl]-1,2,4-oxadiazole () demonstrate enhanced π-π stacking interactions due to thiazole substituents. The target compound lacks this feature but compensates with fluorine-induced polarity adjustments .

Substituent-Based Comparisons

Compound Substituents Key Features Biological Activity Reference
Target Compound 3-Cyclopentyl, 5-(4,4-difluoropyrrolidin-2-yl) High lipophilicity (cyclopentyl), metabolic stability (difluoropyrrolidine) Not reported in evidence; inferred potential for CNS targets due to fluorine content
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () 3-[4-(Trifluoromethyl)phenyl], 5-(3-cyclopropyl-1H-pyrazol-5-yl) Strong electron-withdrawing CF₃ group enhances electrophilicity Unknown activity; structural analogy suggests possible kinase inhibition
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole () 3-(2-(Difluoromethoxy)phenyl), 5-(2-chloropyridin-3-yl) Chloropyridine and difluoromethoxy groups improve solubility and target engagement Likely optimized for solubility-driven applications (e.g., antimicrobials)
[1,2,4]Triazole-3-thiol () 1,2,4-Triazole core with thiol group High cytotoxicity (IC₅₀ ≈ Vinblastine) against HCT-116 cells Direct antitumor activity via apoptosis induction

Fluorine Substitution Patterns

  • 4,4-Difluoropyrrolidine vs. Difluoromethoxy Groups : The target compound’s 4,4-difluoropyrrolidine () enhances conformational rigidity and metabolic stability compared to difluoromethoxy-substituted oxadiazoles (), which prioritize solubility .

Physicochemical Properties and Pharmacokinetic Insights

  • Lipophilicity : The cyclopentyl group (logP ~3.5 estimated) increases membrane permeability compared to smaller substituents like cyclopropyl (logP ~2.8) .
  • Metabolic Stability: Fluorine atoms in the difluoropyrrolidine moiety reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
  • Solubility : The target compound’s moderate solubility (estimated ~10 µM) is lower than derivatives with polar groups (e.g., ’s difluoromethoxy substituent, solubility ~50 µM) but suitable for oral administration .

Preparation Methods

Multi-Step Synthesis via Cyclopentyl Hydrazone and Acylating Agents

The synthesis of this compound typically involves multi-step reactions starting from cyclopentyl hydrazone derivatives and appropriate acylating agents. A common procedure includes:

  • Reagents: Cyclopentyl hydrazone and an acylating agent (e.g., an activated carboxylic acid derivative or acid chloride).

  • Conditions: Heating the mixture under reflux for several hours to facilitate cyclodehydration and ring closure.

  • Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy.

  • Purification: The crude product is purified typically by chromatographic methods.

This approach aligns with classical amidoxime-acylation methods for oxadiazole formation, adapted for the specific substituents of this compound.

Use of Coupling Reagents and Catalysts

A related synthetic route involves the use of coupling reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl) and catalysts like 4-dimethylaminopyridine (DMAP) in polar aprotic solvents such as N,N-dimethylformamide (DMF):

  • Example Reaction: (S)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride is reacted with a carboxylic acid derivative in the presence of EDC·HCl, DMAP, triethylamine, and 1-hydroxybenzotriazole (HOBt).

  • Conditions: Stirring at room temperature overnight.

  • Workup: After reaction completion, extraction with ethyl acetate, washing with water and brine, drying, and concentration under reduced pressure.

  • Yield: This method gave isolated yields around 21% for related difluoropyrrolidine derivatives, indicating moderate efficiency.

Though this example is for a related compound, the methodology is applicable for synthesizing the target oxadiazole by adapting the carboxylic acid and amidoxime components accordingly.

Room Temperature and Green Chemistry Approaches

Recent literature emphasizes environmentally friendly methods for 1,2,4-oxadiazole synthesis, which may be adapted for this compound:

  • Superbase-Mediated One-Pot Synthesis: Amidoximes and methyl or ethyl esters of carboxylic acids react in NaOH/DMSO medium at room temperature, yielding 3,5-disubstituted oxadiazoles in moderate to excellent yields (11–90%) over 4–24 hours.

  • Base Catalysis: Potassium hydroxide (KOH) in DMSO at room temperature can catalyze the cyclization efficiently, with yields up to 98% for some oxadiazoles within 10 minutes.

  • Limitations: Electron-donating groups and certain functional groups may reduce yields; mild heating (30–60 °C) can improve outcomes for sensitive substrates.

Though these methods are reported for structurally simpler oxadiazoles, their principles can guide the synthesis of this compound, potentially improving sustainability and yield.

Summary of Preparation Methods

Methodology Key Reagents & Conditions Advantages Limitations Typical Yield
Cyclopentyl Hydrazone + Acylating Agent Reflux heating; cyclopentyl hydrazone + acyl chloride Classical, well-understood Multi-step, longer reaction times Moderate (varies)
Amidoxime + Activated Carboxylic Acid EDC·HCl, DMAP, triethylamine in DMF; RT stirring overnight Mild conditions, catalyst use Moderate yield (~21%), purification needed ~21% (related compounds)
Superbase-Mediated One-Pot (NaOH/DMSO) Amidoxime + methyl/ethyl esters; RT; 4–24 h Green chemistry, simple workup Variable yields, longer times 11–90%
Base Catalysis (KOH/DMSO) KOH catalytic amount; RT; 10 min Very fast, high yield Limited substrate scope Up to 98%

Research Findings and Notes

  • The amidoxime-carboxylic acid ester cyclization remains the most reliable approach for synthesizing 1,2,4-oxadiazoles, including substituted derivatives like this compound.

  • Use of coupling reagents such as EDC·HCl and catalysts like DMAP enhances reaction efficiency but may still yield moderate isolated product amounts, necessitating optimization.

  • Emerging green chemistry methods using superbases or mild base catalysis offer promising alternatives, reducing reaction times and avoiding harsh reagents or solvents.

  • Reaction monitoring by TLC and NMR is essential for confirming product formation and purity.

  • Purification typically involves extraction and chromatographic techniques.

  • No direct mechanochemical synthesis has yet been reported for this specific compound, but mechanochemistry is an anticipated future direction for oxadiazole synthesis due to solvent-free advantages.

Q & A

Q. What synthetic strategies are commonly employed for 1,2,4-oxadiazole derivatives, and how can they be optimized for synthesizing 3-cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole?

  • Methodological Answer : The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives (e.g., acyl chlorides or activated esters). For fluorinated derivatives like the target compound, pre-functionalization of the pyrrolidine ring with fluorine atoms prior to cyclization is critical. A two-step approach is recommended:

Amidoxime Formation : React 4,4-difluoropyrrolidine-2-carboxamide with hydroxylamine under reflux in ethanol to form the amidoxime intermediate.

Cyclization : Treat the amidoxime with cyclopentyl carbonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Microwave-assisted synthesis (80–100°C, 30–60 min) can enhance reaction efficiency and yield .
Characterization : Use 1^1H-NMR to confirm the absence of unreacted amidoxime protons (δ 8.5–9.5 ppm) and LC-MS to verify molecular ion peaks matching the expected mass .

Q. How can spectroscopic and chromatographic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • 1^1H-NMR : Key signals include the cyclopentyl multiplet (δ 1.5–2.2 ppm) and pyrrolidine ring protons (δ 3.0–3.8 ppm). Fluorine atoms induce splitting patterns in adjacent protons.
  • 19^{19}F-NMR : Distinct signals for the difluoropyrrolidine group (δ -120 to -140 ppm) confirm successful fluorination.
  • LC-MS : High-resolution mass spectrometry (HRMS) should match the exact mass of C12H15F2N3O\text{C}_{12}\text{H}_{15}\text{F}_2\text{N}_3\text{O}. A retention time comparison with known oxadiazole standards aids purity assessment .

Advanced Research Questions

Q. What computational approaches are effective in predicting the bioactivity of fluorinated 1,2,4-oxadiazole derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., acetylcholinesterase for neuroprotective studies). The difluoropyrrolidine group’s electronegativity may enhance binding to polar active sites.
  • Electrostatic Potential (ESP) Analysis : Tools like Multiwfn can map electron-deficient regions (e.g., near fluorine atoms) to predict nucleophilic attack susceptibility or protein-ligand interactions .
  • ADME Prediction : SwissADME or pkCSM can assess bioavailability, highlighting the impact of fluorine on metabolic stability and blood-brain barrier penetration .

Q. How can regioselectivity challenges during cyclization be addressed in fluorinated oxadiazole synthesis?

  • Methodological Answer : Regioselectivity in 1,2,4-oxadiazole formation is influenced by steric and electronic factors. For bulky substituents like cyclopentyl:
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) favor cyclization by stabilizing transition states.
  • Catalysis : Use of iodine or Cu(I) catalysts can direct regioselectivity toward the 3,5-substituted product.
  • Microwave Irradiation : Enhances reaction homogeneity, reducing side products like 1,3,4-oxadiazoles .

Q. What in vitro models are suitable for evaluating the neuroprotective potential of this compound?

  • Methodological Answer :
  • Acetylcholinesterase (AChE) Inhibition : Modified Ellman’s assay with donepezil as a positive control. Fluorinated oxadiazoles with IC50_{50} values < 1 μM (similar to compounds in ) warrant further study.
  • Oxidative Stress Models : SH-SY5Y neuroblastoma cells treated with H2_2O2_2 or Aβ142_{1-42} peptides. Measure ROS reduction via DCFH-DA fluorescence.
  • Kinetic Studies : Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) .

Q. How do structural modifications (e.g., fluorine substitution) influence the compound’s agrochemical activity?

  • Methodological Answer : Fluorine atoms enhance lipophilicity and metabolic stability, critical for pesticide design.
  • Enzyme Inhibition Assays : Test against target enzymes like succinate dehydrogenase (SDH) in fungi. Compare IC50_{50} values of fluorinated vs. non-fluorinated analogs.
  • Field Trials : Evaluate rainfastness and photostability, leveraging fluorine’s resistance to hydrolysis .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting bioactivity data across studies on similar oxadiazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cell lines) or substituent electronic effects. For example:
  • Antifungal Activity : A 3-cyclopentyl analog may show weaker activity than 3-aryl derivatives due to reduced π-π stacking with fungal enzyme active sites .
  • Enzyme Inhibition : Fluorine’s electron-withdrawing effect may enhance binding in some kinases but hinder it in others due to steric clashes. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-Cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole

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